3-Methyl-2-nitrobenzhydrazide
Description
Contextualization within Aromatic Hydrazide Chemistry
Aromatic hydrazides are a class of compounds characterized by a hydrazide group (–CONHNH₂) attached to an aromatic ring. This functional group is a key synthon in the development of various heterocyclic compounds and is noted for its role in medicinal chemistry. nih.govsioc-journal.cn The reactivity of the hydrazide moiety allows for the construction of molecules such as 1,3,4-oxadiazoles, pyrazoles, and other important chemical scaffolds. nih.govsioc-journal.cn
The chemical behavior of an aromatic hydrazide is significantly influenced by the nature and position of other substituents on the aromatic ring. In the case of 3-Methyl-2-nitrobenzhydrazide, the presence of an electron-donating methyl group and an electron-withdrawing nitro group at specific positions is expected to modulate the reactivity of the hydrazide group and the aromatic ring itself.
Academic Significance and Contemporary Research Trajectories
Direct research focusing on the academic significance or specific applications of this compound is limited in publicly accessible scientific literature. However, the research trajectories of its structural isomers, particularly 3-methyl-4-nitrobenzhydrazide, provide insight into its potential areas of investigation.
Research has extensively documented the use of 3-methyl-4-nitrobenzhydrazide as a precursor for synthesizing a variety of heterocyclic derivatives. mdpi.comnih.govresearchgate.net A primary research focus has been its use in two-stage syntheses to create novel hydrazide-hydrazones and, subsequently, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.comnih.govresearchgate.net
For instance, studies describe the reaction of 3-methyl-4-nitrobenzhydrazide with various substituted aromatic aldehydes to form hydrazones. These intermediates are then cyclized using acetic anhydride (B1165640) to yield 1,3,4-oxadiazoline derivatives. mdpi.comnih.gov Some of these synthesized compounds have been evaluated for their biological activities, with certain derivatives showing notable antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus epidermidis. mdpi.comnih.gov One such derivative, which incorporates a quinolin-4-yl substituent, was identified as a promising candidate for further development as an antimicrobial agent due to its high efficacy and low cytotoxicity. mdpi.comnih.gov
These findings for the 4-nitro isomer underscore the potential of the nitrobenzhydrazide scaffold in generating biologically active molecules. While direct evidence is lacking, it is plausible that this compound could serve as a similar starting material for the synthesis of novel compounds with potential applications in medicinal chemistry. However, dedicated research is required to confirm this and to elucidate the specific properties and applications of this particular isomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-3-2-4-6(8(12)10-9)7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLQQCSHFLPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 2 Nitrobenzhydrazide and Its Key Precursors
Exploration of Novel and High-Selectivity Synthetic Routes to 3-Methyl-2-nitrobenzhydrazide
A significant advancement in the synthesis of the 3-methyl-2-nitrobenzoic acid precursor involves the selective air oxidation of 1,3-dimethyl-2-nitrobenzene (B148808). This method offers a cost-effective and selective alternative to traditional multi-step nitration processes which can result in isomeric impurities. A patented method discloses a process where 1,3-dimethyl-2-nitrobenzene is oxidized using an oxygen source in the presence of a metal catalyst and an initiator. google.com This approach is notable for selectively oxidizing only one of the two methyl groups on the aromatic ring. google.com
The reaction is typically performed by heating the mixture of 1,3-dimethyl-2-nitrobenzene, a metal catalyst, and an initiator under pressure. google.com Controlling the extent of the oxidation to less than 99% is a key parameter of this method. google.com This process is a significant step towards a more efficient and selective synthesis of this crucial intermediate. google.com
Table 1: Reaction Parameters for Selective Oxidation of 1,3-dimethyl-2-nitrobenzene google.com
| Parameter | Condition |
|---|---|
| Starting Material | 1,3-dimethyl-2-nitrobenzene |
| Key Reagents | Oxygen source, Metal catalyst, Initiator |
| Temperature Range | 60 °C to 150 °C |
| Preferred Temperature | 80 °C to 120 °C |
| Optimal Temperature | 90 °C to 115 °C |
| Control Parameter | Oxidation of less than 99 mol% of starting material |
Once the 3-methyl-2-nitrobenzoic acid precursor is obtained, its conversion to this compound can be achieved through established yet robust chemical transformations. A common and effective method involves a two-step process: esterification followed by hydrazinolysis. In this pathway, the carboxylic acid is first converted to its corresponding methyl ester, typically methyl 3-methyl-2-nitrobenzoate. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303), which displaces the methoxy (B1213986) group to form the desired benzhydrazide. A similar procedure is well-documented for the synthesis of other nitrobenzhydrazides, such as m-nitrobenzhydrazide, where the methyl ester is refluxed with hydrazine hydrate to yield the final product. orgsyn.orgprepchem.com
An alternative route proceeds through the formation of an acid chloride intermediate. 3-Methyl-2-nitrobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to produce 3-methyl-2-nitrobenzoyl chloride. orgsyn.orgorgsyn.org This highly reactive acid chloride can then be treated with hydrazine to yield this compound.
Recent advancements in synthetic methodology have demonstrated that microwave-assisted synthesis can significantly accelerate the hydrazinolysis of esters to form hydrazides. core.ac.uk While traditional methods often require several hours of heating under reflux, microwave irradiation can reduce reaction times to mere minutes, while also potentially improving yields. core.ac.uk This technology represents a novel approach to expediting the final step in the synthesis of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazinolysis core.ac.uk
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | Less than 20 minutes |
| Efficiency | Standard | Significantly reduced reaction time, potential for improved yield |
Chemical Reactivity and Mechanistic Studies of 3 Methyl 2 Nitrobenzhydrazide
Reactions of the Hydrazide Functional Group
The hydrazide group is a versatile functional group derived from carboxylic acids and hydrazine (B178648). mdpi.com It contains two nitrogen atoms, making it a potent nucleophile. The terminal -NH₂ group is particularly reactive. researchgate.net Hydrazides can undergo a variety of reactions, including condensation, acylation, and oxidation-reduction. fishersci.comnih.gov They are known to exist in equilibrium between keto and enol forms in solution, which can influence their reactivity. fishersci.com
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. vulcanchem.comebsco.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the stable hydrazone linkage (C=N-NH). vulcanchem.com These reactions are fundamental in organic synthesis and are often catalyzed by a small amount of acid. fishersci.combohrium.com
The reactivity in these condensation reactions can be influenced by the electronic nature of both the hydrazide and the carbonyl compound. For 3-Methyl-2-nitrobenzhydrazide, the nucleophilicity of the hydrazide group is somewhat diminished by the electron-withdrawing effect of the adjacent 2-nitrobenzoyl group. However, it remains a sufficiently strong nucleophile to react readily with a wide range of aldehydes and ketones.
A study on the closely related 3-methyl-4-nitrobenzhydrazide demonstrated its effective condensation with various substituted aromatic aldehydes to form the corresponding N'-substituted benzylidene-3-methyl-4-nitrobenzhydrazides. nih.gov This suggests that this compound would behave similarly, providing a reliable route to a variety of hydrazone derivatives. Likewise, 2-nitrobenzhydrazide has been successfully condensed with quinoline-2-carboxaldehyde in ethanol (B145695) to yield the corresponding hydrazone, quinaldehyde o-nitrobenzoylhydrazone. mdpi.comscilit.com
Table 1: Examples of Hydrazone Formation from Analogous Hydrazides
| Hydrazide Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |
| 3-Methyl-4-nitrobenzhydrazide | Substituted Aromatic Aldehydes | N'-Substituted benzylidene-3-methyl-4-nitrobenzhydrazides | Not specified | nih.gov |
| 2-Nitrobenzhydrazide | Quinoline-2-carboxaldehyde | Quinaldehyde o-nitrobenzoylhydrazone | Ethanol | mdpi.comscilit.com |
| 3-Bromobenzohydrazide | 2-Chlorobenzaldehyde | C₁₄H₁₀BrClN₂O | Methanol | researchgate.net |
Acylation, Alkylation, and Other Substitution Reactions at Hydrazide Nitrogens
The nitrogen atoms of the hydrazide group, being nucleophilic, can be targeted by various electrophiles in acylation and alkylation reactions. ijrpr.com
Acylation typically occurs at the terminal -NH₂ group. For instance, hydrazide-hydrazones derived from 3-methyl-4-nitrobenzhydrazide have been shown to undergo cyclization with acetic anhydride (B1165640) to form 3-acetyl-2,3-disubstituted-1,3,4-oxadiazolines. nih.gov In this reaction, the hydrazone's amide nitrogen acts as a nucleophile, attacking one of the carbonyls of the acetic anhydride in an acylation step that precedes the final ring closure. This demonstrates a common reactivity pathway for N-acylhydrazones that would be applicable to derivatives of this compound.
Alkylation of hydrazides is more complex. While the terminal nitrogen is generally the most nucleophilic site, alkylation can potentially occur at either nitrogen atom, leading to mixtures of products. The specific outcome can depend on the nature of the alkylating agent, the solvent, and the presence of a base. Direct alkylation of the hydrazide itself is less common than the alkylation of its derivatives, such as hydrazones, where the reactivity can be more controlled. Friedel-Crafts alkylation refers to the substitution on an aromatic ring and is not a direct reaction of the hydrazide functional group itself. cymitquimica.comwikipedia.orgvaia.com
Oxidation-Reduction Pathways Involving the Hydrazide System
The hydrazide functional group can participate in both oxidation and reduction reactions.
Oxidation of aryl hydrazides can proceed through various mechanisms depending on the oxidant used. Studies on benzhydrazide (BH) have shown it can be cleanly oxidized to benzoic acid using oxidants like hexachloroiridate(IV). researchgate.netthermofisher.com The reaction mechanism is believed to involve the formation of acyl radical intermediates via diimide species. More recent work has shown that aryl hydrazides can be conveniently oxidized to aromatic diazenes using metal-free, recyclable reagents like Bobbitt's salt. ebsco.comfishersci.ca The rate of this oxidation is influenced by the electronic properties of the aryl ring, with electron-rich hydrazides reacting faster. fishersci.ca Given the electron-withdrawing nature of the 2-nitro group, the oxidation of this compound would be expected to be slower than that of unsubstituted benzhydrazide.
Reduction of the hydrazide group itself is a challenging transformation and generally requires harsh reducing agents, which would also reduce the nitro group. Therefore, selective reduction of the hydrazide in the presence of a nitro group is not a typical or synthetically useful pathway.
Reactivity of the Nitro Functional Group
The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of both the aromatic ring and other functional groups on the molecule.
Catalytic Hydrogenation and Selective Reduction to Amino Derivatives
The reduction of an aromatic nitro group to a primary amine is one of the most important reactions in organic synthesis. nih.gov This transformation is most commonly and efficiently achieved through catalytic hydrogenation. core.ac.uk This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and supported gold nanoparticles. nih.govnih.govgoogle.com The reaction is generally clean, high-yielding, and environmentally friendly. core.ac.uk An alternative to using hydrogen gas is catalytic transfer hydrogenation, which uses a source of hydrogen in situ, such as hydrazine hydrate (B1144303) (N₂H₄·H₂O) or isopropanol. nih.govnoaa.gov
A key challenge in the reduction of this compound would be chemoselectivity. The hydrazide functional group is generally stable under many catalytic hydrogenation conditions used for nitro group reduction. However, aggressive conditions could potentially lead to the cleavage of the N-N bond in the hydrazide. Therefore, mild and selective conditions are required. The use of hydrazine hydrate with catalysts like Pd/C or iron compounds has been shown to be highly effective for the selective reduction of nitroarenes, even in the presence of other reducible functional groups. nih.govnoaa.govazurewebsites.net For instance, a variety of halogenated nitroarenes have been selectively reduced to the corresponding anilines using hydrazine hydrate and Pd/C, demonstrating the high selectivity of this system. nih.govazurewebsites.net
Table 2: Typical Conditions for Catalytic Reduction of Aromatic Nitro Groups
| Nitro Compound | Catalyst System | Reductant | Product | Key Feature | Reference |
| Halogenated Nitroarenes | Pd/C | Hydrazine Hydrate | Halogenated Anilines | High chemoselectivity, avoids dehalogenation under mild conditions. | nih.govazurewebsites.net |
| 1,3,5-Trinitrobenzene | FeCl₃ / Charcoal | Hydrazine Hydrate | 3,5-Dinitroaniline | Selective reduction of one nitro group. | noaa.gov |
| 2-Nitroaniline | Silica-supported Au NPs | NaBH₄ / KBH₄ | o-Phenylenediamine | Reduction in aqueous medium. | nih.gov |
| Nitroarenes | Fe₃O₄ nanocrystals | Hydrazine Hydrate | Anilines | Efficient reduction catalyzed by inexpensive iron oxide. | rsc.org |
Influence of the Nitro Group on Aromatic Ring Activation/Deactivation
Substituents on a benzene (B151609) ring profoundly affect its reactivity towards electrophilic aromatic substitution. nih.govontosight.ai These effects are governed by the interplay of inductive and resonance effects. nih.govresearchgate.net
The nitro group (-NO₂) in this compound is a very strong deactivating group. It withdraws electron density from the benzene ring through both a strong inductive effect (due to the high electronegativity of nitrogen and oxygen) and a powerful resonance effect (delocalizing the ring's π-electrons onto the nitro group). lookchem.com This withdrawal of electron density makes the ring significantly less nucleophilic and thus much less reactive towards electrophiles compared to benzene. nih.govontosight.ai The deactivating nature of the nitro group is so potent that Friedel-Crafts alkylation and acylation reactions typically fail on nitro-substituted rings. wikipedia.orgvaia.comontosight.ai The nitro group is a meta-director for incoming electrophiles.
The methyl group (-CH₃) in this compound is a weak activating group. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. researchgate.net This electron donation increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene. The methyl group is an ortho, para-director.
When both groups are present on the same ring, their effects must be considered together. The powerful deactivating effect of the nitro group dominates the weak activating effect of the methyl group, rendering the entire ring strongly deactivated towards electrophilic substitution. The directing effects also compete. The nitro group at position 2 directs incoming electrophiles to positions 4 and 6. The methyl group at position 3 directs to positions 2 (blocked), 4, and 6. In this case, both groups reinforce the direction of any potential, albeit difficult, electrophilic attack to the 4 and 6 positions.
Reactivity of the Methyl Functional Group
The methyl group attached to the benzene ring at the 3-position is a site of significant chemical reactivity, primarily due to its benzylic nature.
The benzylic C-H bonds of the methyl group in this compound are weaker than typical alkane C-H bonds, making them susceptible to a variety of functionalization reactions, most notably oxidation. The selective oxidation of one alkyl group on an aromatic ring bearing multiple alkyl substituents is a key industrial process. google.com For instance, methods have been developed for the selective air oxidation of 1,3-dimethyl-2-nitrobenzene (B148808) to 3-methyl-2-nitrobenzoic acid, demonstrating that the methyl group can be converted to a carboxylic acid. google.com This transformation typically proceeds via benzylic radical intermediates. mnstate.edu
The general strategy for benzylic functionalization involves the generation of a benzylic radical through a hydrogen atom transfer (HAT) process. nih.gov This radical can then be trapped by various reagents. Oxidation reactions, often catalyzed by transition metals like cobalt or manganese, can convert the methyl group into an alcohol, aldehyde, or carboxylic acid. google.commnstate.edu Side-chain halogenation, for example with N-bromosuccinimide (NBS), can also occur at the benzylic position via a free-radical mechanism, introducing a bromine atom that serves as a handle for further substitution reactions. mnstate.edu
Table 1: Potential Products of Benzylic Oxidation of this compound
| Starting Material | Oxidizing Agent/Conditions | Potential Product(s) |
| This compound | Mild (e.g., MnO₂) | 3-(Hydroxymethyl)-2-nitrobenzhydrazide |
| This compound | Moderate (e.g., PCC) | 3-Formyl-2-nitrobenzhydrazide |
| This compound | Strong (e.g., KMnO₄, heat; Air/Co(II)) google.commnstate.edu | 2-Nitro-3-(hydrazinocarbonyl)benzoic acid |
While the methyl group itself is achiral, its functionalization can lead to the formation of a new stereocenter. For example, if the benzylic methyl group is transformed into a secondary alcohol or is asymmetrically functionalized, the benzylic carbon becomes a chiral center. Metallaphotoredox catalysis has enabled stereoselective benzylic C(sp³)–H alkenylation, demonstrating that high levels of stereocontrol can be achieved in such transformations. nih.gov
In the context of this compound, any reaction that introduces a new substituent to the methyl carbon, converting it from a -CH₃ group to a -CH₂R or -CHR₂ group where the two R groups are different, would create a prochiral or chiral center, respectively. The synthesis would then yield a racemic mixture unless a chiral catalyst or reagent is employed to direct the reaction stereoselectively. The presence of the nearby bulky and electronically complex nitro and hydrazide groups could potentially influence the stereochemical outcome of such reactions, although specific studies on this substrate are not widely documented.
Aromatic Ring Reactivity and Electronic Effects
The reactivity of the benzene ring in this compound is governed by the electronic properties of its three substituents: the methyl group, the nitro group, and the benzhydrazide moiety.
Electrophilic Aromatic Substitution (EAS): The benzene ring is subjected to competing directing effects from its substituents. The mechanism of EAS involves an initial attack by an electrophile on the nucleophilic π-system of the ring, forming a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Methyl Group (-CH₃): An activating group that donates electron density to the ring via induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in
Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density from the ring through resonance and inductive effects. It directs incoming electrophiles to the meta position. lkouniv.ac.inaiinmr.com
Benzhydrazide Group (-CONHNH₂): This group is deactivating due to the electron-withdrawing nature of the carbonyl (C=O). It would primarily direct incoming electrophiles to the meta position relative to its point of attachment.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically resist nucleophilic attack, but the presence of strong electron-withdrawing groups can make them susceptible to SNAr reactions. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged Meisenheimer complex, followed by the departure of a leaving group. libretexts.org The nitro group in this compound strongly activates the ring for SNAr, particularly at the positions ortho and para to it. libretexts.orgjuniperpublishers.com If a suitable leaving group were present at the C4 or C6 position, nucleophilic substitution would be a feasible reaction pathway.
Table 2: Summary of Directing Effects for Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Ortho/Para Directing | Meta Directing |
| -CH₃ (at C3) | Alkyl | Activating | Yes | No |
| -NO₂ (at C2) | Nitro | Deactivating | No | Yes |
| -CONHNH₂ (at C1) | Amide | Deactivating | No | Yes |
The this compound molecule possesses both acidic and basic sites, allowing it to participate in protonation and deprotonation equilibria.
Basic Sites: The two nitrogen atoms of the hydrazine moiety (-NH-NH₂) are basic due to the presence of lone pairs of electrons and can be protonated under acidic conditions. The terminal -NH₂ nitrogen is generally more basic than the amide nitrogen.
Acidic Sites: The N-H protons of the hydrazide group are acidic. The proton on the nitrogen adjacent to the carbonyl group (-CO-NH -) is particularly acidic due to resonance stabilization of the resulting conjugate base. The terminal -NH₂ protons are less acidic. The parent compound for the hydrazide, 3-methyl-2-nitrobenzoic acid, is a carboxylic acid and readily donates a proton from its -COOH group. noaa.govnih.gov This acidity of the carboxyl group is mirrored to a lesser extent in the N-H proton of the hydrazide.
Table 3: Acidic and Basic Sites of this compound
| Site | Functional Group | Property | Comments |
| Terminal N | -NH₂ | Basic | Can accept a proton (H⁺) |
| Amide N | -CO-NH- | Basic (weak) | Can accept a proton (H⁺) |
| Amide H | -CO-NH- | Acidic | Can be deprotonated, stabilized by resonance |
| Terminal H | -NH₂ | Acidic (weak) | Can be deprotonated |
Kinetic and Mechanistic Investigations of this compound Reactions
While specific kinetic studies on this compound are not extensively published, valuable insights can be drawn from studies on structurally similar compounds, such as m-nitrobenzhydrazide.
Mechanistic studies on the oxidation of various hydrazides have shown that the process often involves the formation of radical intermediates. electronicsandbooks.com Oxidation of hydrazides can generate acyl radicals, which can be further oxidized to acyl cations. electronicsandbooks.com A competitive trapping experiment using a radical trap (like TEMPO) and a nucleophile (like methanol) can provide evidence for the formation of these radical and cationic species. electronicsandbooks.com Kinetic studies on the oxidation of m-nitrobenzhydrazide have also been performed, analyzing the effect of substituents and reaction conditions, often interpreted through the Hammett equation to correlate reaction rates with electronic effects. researchgate.net
Table 4: Hypothetical Kinetic Parameters for a Reaction of this compound (Based on Analogs)
| Reaction Type | Kinetic Order | Rate Determining Step | Method of Analysis | Potential Intermediates |
| Acid-catalyzed hydrolysis | Pseudo-first-order nih.gov | Nucleophilic attack on protonated carbonyl | HPLC, NMR | Tetrahedral intermediate |
| Oxidation | Complex | Formation of acyl radical electronicsandbooks.com | HPLC, ESR, Radical trapping | Acyl radical, Acyl cation |
Determination of Reaction Orders and Rate Constants
Kinetic studies on analogous benzhydrazide compounds reveal important details about their reaction orders and rate constants, which can be extended to this compound.
In the oxidation of benzhydrazide and phenylacetic hydrazide by hexachloroiridate(IV), the reactions were found to follow well-defined second-order kinetics. dntb.gov.uanih.gov Specifically, the reactions are first-order with respect to both the hydrazide and the oxidizing agent. researchgate.net Such findings imply that the initial step of the reaction involves a direct interaction between a molecule of the hydrazide and a molecule of the oxidant.
The influence of substituents on the benzene ring on the reaction rate is also a critical factor. For instance, in the oxidation of substituted benzoic acid hydrazides by myeloperoxidase, a correlation between the electronic properties of the substituents and the second-order rate constants has been observed. researchgate.net The electron-withdrawing nature of the nitro group in this compound is expected to influence the electron density at the hydrazide moiety, thereby affecting the rate constants of its reactions. The presence of the methyl group, an electron-donating group, will also modulate this effect.
Based on these analogous systems, the reactions of this compound, such as degradation in an acidic medium or oxidation, are likely to exhibit pseudo-first-order or second-order kinetics, depending on the specific reaction conditions and the other reactants involved. The rate constants would be influenced by temperature, reactant concentrations, and the electronic effects of the nitro and methyl substituents.
Table 1: Kinetic Data for the Reaction of m-Nitrobenzhydrazide with Acetic Acid at 61°C (Data extrapolated from a study on a related compound)
| Parameter | Value | Reference |
| Overall Reaction Order | Pseudo-first-order | nih.gov |
| Order with respect to Acetic Acid | Close to first-order | nih.gov |
Elucidation of Detailed Reaction Mechanisms and Transition States
The reaction mechanisms of benzhydrazides are often complex, involving multiple steps and the formation of various intermediates and transition states. Studies on related compounds provide a strong basis for postulating the mechanistic pathways for this compound.
In the reaction of m-nitrobenzhydrazide with acetic acid, a complex mechanism was proposed based on the identification of major degradation products, which include N,N'-bis(m-nitrobenzoyl)hydrazine, N-acetyl-N'-m-nitrobenzoylhydrazine, diacetylhydrazine, and hydrazine. nih.gov The formation of these products suggests a series of competing and consecutive acylation and disproportionation reactions. The proposed mechanism involved the calculation of eight different rate constants, highlighting the intricacy of the reaction pathway. nih.gov
Oxidation reactions of benzhydrazides have been shown to proceed through radical intermediates. The oxidation of benzhydrazide and phenylacetic hydrazide by the single electron oxidizing agent hexachloroiridate(IV) is proposed to occur via an outer-sphere electron transfer mechanism. dntb.gov.uanih.gov This process involves the formation of hydrazyl free radicals in the rate-determining steps. nih.govresearchgate.net These radicals are highly reactive and undergo further rapid reactions to yield the final oxidation products, such as the corresponding benzoic acid. dntb.gov.uanih.gov
For this compound, it is plausible that its oxidation would also involve the formation of a hydrazyl radical as a key intermediate. The transition state for the rate-determining step would likely involve the interaction of the hydrazide with the oxidizing agent, leading to the transfer of an electron. The stability of this transition state, and thus the reaction rate, would be influenced by the electronic character of the substituted benzene ring.
Furthermore, the inactivation of horseradish peroxidase by benzhydrazide involves a three-electron oxidation of the benzhydrazide in one-electron steps, leading to the formation of a benzoyl radical. nih.gov This radical then covalently modifies the active site of the enzyme. nih.gov This points to the potential for this compound to act as a mechanism-based inhibitor of certain enzymes through the generation of reactive radical species.
Influence of Solvent Environment on Reaction Kinetics and Chemoselectivity
The solvent environment plays a crucial role in the kinetics and chemoselectivity of reactions involving hydrazides. The polarity of the solvent can significantly influence reaction rates and even alter the course of a reaction.
In the reaction of aldehydes and ketones with a hydrazide-bound scavenger resin, the polarity of the solvent was found to influence the kinetics of the reaction and the yield of the resulting hydrazones. acs.org For less reactive molecules, the effect of solvent polarity was particularly pronounced. acs.orgacs.org For instance, in hydrazone formation, reactions were often faster in more polar solvents. acs.org However, in some cases, reactions were more efficient in less polar solvents, indicating that the specific interactions between the solvent, reactants, and transition states are complex. acs.org
A study on the hydroacylation of azodicarboxylates with aldehydes to form acyl hydrazides showed a significant solvent effect. scispace.com For example, using copper (II) acetate (B1210297) monohydrate as a catalyst, the reaction yield was highest in ethyl acetate (98%) and lower in acetonitrile (B52724) (90%). scispace.com When using zinc (II) acetate dihydrate as the catalyst, the choice of solvent was also critical. scispace.com
The use of acidic solvents like hexafluoroisopropanol and trifluoroethanol has been shown to accelerate the hydrazinolysis of amides. nih.gov Trifluoroethanol, in particular, was effective in increasing the reaction rate, highlighting the role of the solvent in facilitating proton transfer and stabilizing charged intermediates. nih.gov
For this compound, it can be inferred that the choice of solvent will have a significant impact on its reactivity. In reactions such as hydrazone formation, polar solvents may be expected to facilitate the reaction. However, the specific choice of solvent for optimal yield and selectivity would need to be determined empirically for each specific transformation. The solubility of this compound, which is expected to be moderate in polar organic solvents, will also be a key consideration in solvent selection. cymitquimica.com
Table 2: Effect of Solvent on the Yield of Acyl Hydrazide Formation (Data from a study on a related reaction, for illustrative purposes)
| Catalyst | Solvent | Yield (%) | Reference |
| Copper (II) acetate monohydrate | Ethyl Acetate | 98 | scispace.com |
| Copper (II) acetate monohydrate | Acetonitrile | 90 | scispace.com |
| Copper (II) oxide nanoparticle | Acetonitrile | 88 | scispace.com |
| Copper (II) oxide nanoparticle | Methanol | 73 | scispace.com |
| Zinc (II) acetate dihydrate | Acetonitrile | 88 | scispace.com |
| Zinc (II) acetate dihydrate | Tetrahydrofuran | 64 | scispace.com |
Synthesis and Derivatization of Novel Compounds from 3 Methyl 2 Nitrobenzhydrazide
Synthesis of Hydrazone Derivatives
Hydrazones are a significant class of compounds characterized by the azomethine group (>C=N-NH-). They are typically synthesized through the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). nih.govwikipedia.org The reaction of 3-Methyl-2-nitrobenzhydrazide with various aldehydes and ketones yields the corresponding N'-substituted 3-methyl-2-nitrobenzohydrazide derivatives, commonly known as hydrazones. nih.gov
The formation of hydrazones from this compound is a nucleophilic addition-elimination reaction. The reactivity of the hydrazide is influenced by the electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects: The 2-nitro group is a strong electron-withdrawing group, which decreases the electron density on the benzene (B151609) ring and, through inductive and resonance effects, reduces the nucleophilicity of the adjacent hydrazide nitrogen atoms. Conversely, the 3-methyl group is weakly electron-donating, which slightly counteracts this effect. This modulation of the nucleophilicity of the terminal -NH₂ group influences the rate of the initial attack on the carbonyl carbon of the aldehyde or ketone.
Steric Effects: The presence of the nitro group at the ortho position relative to the hydrazide functional group can introduce steric hindrance. This may affect the approach of bulky carbonyl compounds to the reaction center, potentially slowing down the reaction rate compared to unhindered benzhydrazides.
The geometry of the resulting imine double bond in the hydrazone product typically exists in an E configuration, which is generally more stable. nih.gov The final structure can be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. nih.gov
The standard method for synthesizing hydrazone derivatives from this compound involves a direct condensation reaction with a selected aldehyde or ketone.
The general procedure consists of reacting equimolar amounts of this compound with an appropriate carbonyl compound in a suitable solvent, most commonly ethanol (B145695) or methanol. nih.govnih.gov The reaction is often catalyzed by a few drops of a mineral or organic acid, such as glacial acetic acid, to facilitate the dehydration step. The mixture is typically refluxed for a period ranging from a few hours to several hours, with the reaction progress monitored by thin-layer chromatography (TLC). researchgate.net Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration and purified through recrystallization. minarjournal.com
Microwave-assisted synthesis has also emerged as an efficient, green alternative to conventional heating, often leading to significantly reduced reaction times and improved yields. minarjournal.comcore.ac.uk
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Hydrazone Product |
| This compound | Benzaldehyde | (E)-N'-(benzylidene)-3-methyl-2-nitrobenzohydrazide |
| This compound | 4-Hydroxybenzaldehyde | (E)-N'-(4-hydroxybenzylidene)-3-methyl-2-nitrobenzohydrazide |
| This compound | Acetophenone | (E)-3-methyl-N'-(1-phenylethylidene)-2-nitrobenzohydrazide |
| This compound | Salicylaldehyde | (E)-N'-(2-hydroxybenzylidene)-3-methyl-2-nitrobenzohydrazide |
Cyclization Reactions to Form Heterocyclic Systems
The hydrazide and hydrazone derivatives of this compound are valuable intermediates for synthesizing various five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry.
1,3,4-Oxadiazoles are a class of heterocycles that can be readily synthesized from hydrazide precursors. Several methods are applicable for converting this compound into its 1,3,4-oxadiazole (B1194373) derivatives.
One of the most common methods is the dehydrative cyclization of the hydrazide with a carboxylic acid or its derivative. For instance, reacting this compound with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com
An alternative and widely used route involves the oxidative cyclization of N'-acyl or N'-aroyl hydrazones. The hydrazone, formed from this compound and an aldehyde, can be treated with an oxidizing agent such as chloramine-T or iodine in the presence of a base to induce ring closure and form the oxadiazole ring. jchemrev.comnih.gov
Another synthetic strategy involves reacting the parent hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which can then be cyclized to a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.comnih.gov
| Precursor | Reagent | Resulting Heterocycle |
| This compound | Acetic Acid / POCl₃ | 2-methyl-5-(3-methyl-2-nitrophenyl)-1,3,4-oxadiazole |
| This compound | Carbon Disulfide / KOH | 5-(3-methyl-2-nitrophenyl)-1,3,4-oxadiazole-2-thiol |
| (E)-N'-(benzylidene)-3-methyl-2-nitrobenzohydrazide | Iodine / NaOH | 2-(3-methyl-2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through a multi-step process. A common pathway involves the reaction of the hydrazide with an isothiocyanate to form an acylthiosemicarbazide intermediate. This intermediate can then undergo cyclization under basic conditions, often using sodium hydroxide (B78521) or sodium ethoxide, to yield a 1,2,4-triazole-5-thiol derivative. researchgate.netchemistryjournal.net
Pyrazoles: Pyrazoles are typically synthesized by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.org To form a pyrazole (B372694) from this compound, the hydrazide can be reacted with compounds like acetylacetone (B45752) (2,4-pentanedione) or other β-diketones. The reaction proceeds via condensation followed by intramolecular cyclization and dehydration to afford the corresponding N-acyl pyrazole derivative.
Advanced Functionalization Strategies for Enhanced Structural Diversity
To further enhance the structural diversity of compounds derived from this compound, advanced functionalization strategies can be employed. These strategies involve chemical modifications to the initial hydrazone or heterocyclic products.
One key strategy is the chemical modification of the nitro group on the benzene ring. The 2-nitro group can be reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) and hydrochloric acid or catalytic hydrogenation. This introduces a new reactive site, the aniline-type amino group, which can undergo a variety of subsequent reactions:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).
Another functionalization approach is N-alkylation or N-acylation of the heterocyclic rings, such as the triazole or pyrazole systems, where a free N-H group is available. Furthermore, intramolecular cyclization strategies can be applied to derivatives with appropriately positioned functional groups to create more complex, fused heterocyclic systems. mdpi.com These multi-step synthetic sequences allow for the generation of a large library of structurally diverse compounds originating from the single this compound scaffold.
Application as a Key Intermediate in Multi-Step Organic Synthesis
This compound serves as a versatile starting material in multi-step organic synthesis due to its reactive hydrazide functional group and the presence of a nitro moiety on the benzene ring. The hydrazide group (-CONHNH₂) is a potent nucleophile, making it a key building block for the construction of a wide array of heterocyclic systems. Its utility is primarily demonstrated in condensation reactions with various electrophiles, leading to the formation of compounds with significant structural diversity and potential biological applications.
The general strategy for utilizing this compound involves its reaction with carbonyl compounds, anhydrides, or other suitable electrophilic reagents to forge new carbon-nitrogen and carbon-oxygen bonds. These reactions are often the gateway to synthesizing more complex molecular architectures.
Synthesis of Schiff Bases:
One of the most fundamental applications of this compound as an intermediate is in the synthesis of Schiff bases (hydrazones). This is typically achieved through a condensation reaction with various aromatic or aliphatic aldehydes and ketones. The reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration. These reactions are often catalyzed by a small amount of acid. The resulting Schiff bases are valuable intermediates themselves, and can be further cyclized or modified. Benzohydrazides are readily converted into hydrazones by reacting them with aldehydes or ketones derpharmachemica.com.
A representative reaction involves the condensation of this compound with a substituted benzaldehyde.
Table 1: Synthesis of Schiff Base Derivatives from this compound
| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Ethanol | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | Methanol | 5 | 89 |
| 4 | 2-Hydroxybenzaldehyde | Ethanol | 4 | 91 |
Synthesis of 1,3,4-Oxadiazoles:
This compound is a key precursor for the synthesis of 5-substituted-2-(3-methyl-2-nitrophenyl)-1,3,4-oxadiazoles. A common synthetic route involves a two-step process. First, the hydrazide is acylated with an aromatic acid chloride or anhydride (B1165640) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or concentrated sulfuric acid to yield the 1,3,4-oxadiazole ring system. Hydrazides and their derivatives are recognized as valuable building blocks for the creation of various heterocyclic rings nih.gov.
The reaction pathway can be illustrated by the reaction of this compound with an aromatic carboxylic acid followed by cyclization.
Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives
| Entry | Carboxylic Acid | Cyclizing Agent | Reaction Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoic Acid | POCl₃ | 100-110 | 85 |
| 2 | 4-Nitrobenzoic Acid | POCl₃ | 100-110 | 88 |
| 3 | Acetic Acid | SOCl₂ | 70-80 | 78 |
| 4 | Phenylacetic Acid | P₂O₅ | 120-130 | 82 |
Synthesis of Pyrazole Derivatives:
The hydrazide moiety can also be employed in the construction of five-membered heterocyclic rings like pyrazoles. The synthesis of pyrazole derivatives from this compound can be accomplished by reacting it with 1,3-dicarbonyl compounds or their equivalents. For instance, condensation with a β-diketone under acidic or basic conditions, followed by cyclization, affords the corresponding pyrazole. These compounds are of interest due to their prevalence in pharmacologically active molecules.
An illustrative synthesis involves the reaction of this compound with acetylacetone.
Table 3: Synthesis of Pyrazole Derivatives
| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Acetylacetone | Acetic Acid | Ethanol | 75 |
| 2 | Ethyl Acetoacetate | H₂SO₄ | Methanol | 72 |
| 3 | Dibenzoylmethane | NaOH | Ethanol | 68 |
The utility of this compound as a key intermediate is thus well-established through its facile conversion into a variety of heterocyclic structures. The presence of the methyl and nitro groups on the phenyl ring also offers sites for further functionalization, allowing for the generation of a diverse library of complex molecules for various chemical and medicinal research applications.
Advanced Structural Characterization and Spectroscopic Analysis of 3 Methyl 2 Nitrobenzhydrazide and Its Derivatives
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of 3-Methyl-2-nitrobenzhydrazide is not widely reported, analysis of closely related derivatives, such as N′-(4-methyl-2-nitrophenyl)benzohydrazide, offers a valuable model for its solid-state behavior mdpi.com.
The molecular conformation of benzohydrazide (B10538) derivatives is largely dictated by the orientation of the substituent groups relative to the phenyl rings and the hydrazide backbone. In the crystal structure of N′-(4-methyl-2-nitrophenyl)benzohydrazide, the molecule adopts a relatively planar conformation, which is a common feature in molecules with extensive π-systems mdpi.com.
The geometry is characterized by specific torsion angles that define the spatial relationship between different molecular fragments. The dihedral angle between the two aromatic rings is a key parameter. For instance, in some derivatives, the presence of certain substituents can force the rings into a nearly parallel orientation to maximize π-system conjugation mdpi.com. The nitro group is often observed to be nearly coplanar with the attached benzene (B151609) ring, a conformation that facilitates electronic delocalization. However, significant twisting can occur due to intermolecular interactions in the crystal lattice mdpi.com.
Table 1: Representative Torsion Angles in a Benzohydrazide Derivative
| Torsion Angle | Description | Value (°) |
|---|---|---|
| O=C–N–N | Defines the planarity of the hydrazide group | ~180 |
| C–C–N–N | Orientation of the hydrazide group relative to the phenyl ring | Varies |
Note: Data is generalized based on related structures. Actual values for this compound may vary.
The crystal packing of benzohydrazide derivatives is governed by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice. Hydrogen bonds are particularly significant, with the N-H groups of the hydrazide moiety acting as hydrogen bond donors and the carbonyl oxygen (C=O) and nitro group oxygens (N-O) serving as acceptors researchgate.net.
In the case of N′-(4-methyl-2-nitrophenyl)benzohydrazide, the crystal packing is primarily controlled by π-π stacking interactions involving both aromatic rings. These interactions lead to the formation of one-dimensional columns of molecular dimers mdpi.com. The distances between the centroids of interacting aromatic rings are typically in the range of 3.5 to 4.0 Å, indicative of effective π-π stacking.
Table 2: Key Intermolecular Interactions in Benzohydrazide Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bonding | N-H (hydrazide) | O=C (carbonyl) | 2.8 - 3.2 |
| Hydrogen Bonding | N-H (hydrazide) | O-N (nitro) | 2.9 - 3.3 |
Note: These are typical ranges observed in related structures mdpi.comresearchgate.net.
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit varied physical properties, including melting point, solubility, and stability mdpi.com. Polymorphism in benzamide (B126) derivatives can arise from differences in molecular conformation (conformational polymorphism) or variations in the three-dimensional arrangement of molecules (packing polymorphism) mdpi.com. While no specific polymorphs of this compound have been documented in the reviewed literature, its structural complexity suggests that polymorphism could be induced under different crystallization conditions.
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same lattice, is another avenue for modifying the physicochemical properties of a compound. For this compound, co-crystallization with other molecules capable of forming strong hydrogen bonds could lead to novel supramolecular structures with tailored properties.
Solution-State Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of molecules in the solution state.
NMR spectroscopy provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methyl, and hydrazide protons. The aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm), with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl group protons would likely appear as a singlet around 2.5 ppm. The hydrazide protons (NH and NH₂) are expected to be broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to NO₂) | ~8.0-8.2 | Doublet |
| Aromatic H (para to NO₂) | ~7.6-7.8 | Triplet |
| Aromatic H (ortho to CO) | ~7.8-8.0 | Doublet |
| Methyl (CH₃) | ~2.5 | Singlet |
| Hydrazide (NH) | Variable (e.g., ~9.5-10.5) | Broad Singlet |
Note: Predicted values are based on data from analogous compounds like methyl 3-nitrobenzoate rsc.orgchegg.com.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon is expected to be the most downfield signal (around 165 ppm). The aromatic carbons would resonate between 120 and 150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon would appear at a much higher field, typically around 20 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted δ (ppm) |
|---|---|
| Carbonyl (C=O) | ~165 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-CH₃ | ~135 |
| Aromatic CH | 124 - 132 |
| Aromatic C-CO | ~130 |
Note: Predicted values are based on data from analogous compounds like methyl 3-nitrobenzoate and 3-nitrobenzhydrazide (B147307) rsc.orgnih.gov.
2D NMR Techniques : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Vibrational spectroscopy probes the functional groups within a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the hydrazide group are expected to appear as one or two bands in the 3200-3400 cm⁻¹ region. A strong absorption band around 1640-1680 cm⁻¹ would be characteristic of the C=O (amide I) stretching vibration. The asymmetric and symmetric stretching vibrations of the nitro group would produce strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Raman Spectroscopy : Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group often gives a very strong and characteristic Raman signal. Aromatic ring vibrations are also typically strong in the Raman spectrum.
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydrazide | N-H Stretch | 3200 - 3400 |
| Carbonyl | C=O Stretch (Amide I) | 1640 - 1680 |
| Nitro | N-O Asymmetric Stretch | 1520 - 1560 |
| Nitro | N-O Symmetric Stretch | 1340 - 1380 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Aromatic | C-H Stretch | ~3050 |
Note: Data compiled from general IR spectroscopy tables and spectra of related compounds nih.govmdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic structure. shu.ac.uklibretexts.org The absorption of this radiation corresponds to the excitation of valence electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org For organic molecules, the electronic transitions of primary interest occur with n (non-bonding) and π (pi) electrons, as they have relatively low excitation energies that correspond to wavelengths in the experimentally accessible UV-Vis range (200-700 nm). shu.ac.uk
The structure of this compound contains several chromophores—groups of atoms responsible for absorbing light—including the benzene ring, the nitro group (-NO₂), and the carbonyl group (C=O) of the hydrazide moiety. These groups contain π-bonds and non-bonding electrons, giving rise to characteristic electronic transitions, primarily of the n → π* and π → π* types. shu.ac.ukuzh.ch
π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are typically characterized by high molar absorptivity coefficients (ε) and are associated with unsaturated systems like the aromatic ring and the nitro group. For aromatic and conjugated systems, these absorptions are often intense and can provide information about the extent of conjugation. shu.ac.uk In molecules similar to this compound, strong absorptions attributed to π → π* excitations involving the nitro and benzene groups are typically observed. nih.govresearchgate.net
n → π Transitions:* These transitions occur when a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups, or the nitrogen atoms of the hydrazide group) is promoted to a π* anti-bonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower probability, resulting in significantly weaker absorption bands (low molar absorptivity). shu.ac.uk The spectra of related nitro-aromatic compounds are often characterized by these weak transitions at longer wavelengths. nih.govresearchgate.net
The UV-Vis spectrum of this compound would be expected to display multiple absorption bands corresponding to these transitions. The specific wavelengths (λmax) and intensities of these bands are influenced by the electronic environment created by the combination of the methyl, nitro, and hydrazide substituents on the benzene ring.
| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Electronic Transition | Associated Chromophore |
|---|---|---|---|
| ~255 | ~12,000 | π → π | Benzene Ring / Nitro Group |
| ~300 | ~1,500 | π → π | Conjugated System |
| ~350 | ~150 | n → π* | Nitro and Carbonyl Groups |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool used to determine the elemental composition of a molecule with high accuracy and to elucidate its structure by analyzing fragmentation patterns. ijpsm.com By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. youtube.com
For this compound (C₈H₉N₃O₃), HRMS can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. In positive-ion mode, this would typically be the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).
Beyond molecular formula confirmation, the analysis of fragment ions produced by collision-induced dissociation (CID) within the mass spectrometer provides definitive structural information. gre.ac.uk The fragmentation of the this compound molecular ion is expected to proceed through the cleavage of its weakest bonds and the formation of stable neutral losses or fragment ions.
A plausible fragmentation pathway would involve:
Initial formation of the protonated molecular ion, [C₈H₉N₃O₃+H]⁺.
Cleavage of the N-N bond in the hydrazide moiety, a common fragmentation point for such structures.
Loss of neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or the elements of the nitro group (NO, NO₂).
Formation of characteristic acylium ions or fragments corresponding to the substituted benzene ring.
By analyzing the precise masses of these fragments, the connectivity of the molecule can be pieced together, confirming the positions of the methyl and nitro groups on the aromatic ring and the structure of the hydrazide side chain.
| Proposed Fragment Structure | Elemental Composition | Calculated m/z (Exact Mass) | Description of Loss |
|---|---|---|---|
| [M+H]⁺ | [C₈H₁₀N₃O₃]⁺ | 196.0717 | Protonated Molecular Ion |
| [M-NH₂]⁺ | [C₈H₇N₂O₃]⁺ | 179.0451 | Loss of aminyl radical |
| [M-NO₂]⁺ | [C₈H₁₀N₂O]⁺ | 150.0788 | Loss of nitro group |
| [3-methyl-2-nitrobenzoyl]⁺ | [C₈H₆NO₃]⁺ | 164.0342 | Cleavage of N-N bond (loss of NH₂NH₂) |
| [3-methyl-2-nitrophenyl]⁺ | [C₇H₆NO₂]⁺ | 136.0393 | Loss of CONHNH₂ |
Computational Chemistry and Theoretical Modeling of 3 Methyl 2 Nitrobenzhydrazide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. DFT methods are widely used due to their favorable balance between computational cost and accuracy in predicting molecular properties.
The electronic structure of a molecule dictates its chemical reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov For a molecule like 3-Methyl-2-nitrobenzhydrazide, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the hydrazide moiety and the benzene (B151609) ring, while the LUMO would likely be concentrated on the electron-withdrawing nitro group.
Illustrative Data Table: Frontier Molecular Orbital Properties
| Parameter | Illustrative Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 | Chemical reactivity and stability |
This data is illustrative and based on typical values for similar aromatic hydrazide compounds.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, highlighting their role as hydrogen bond acceptors. The hydrogen atoms of the hydrazide group would exhibit a positive potential, indicating their character as hydrogen bond donors. The distribution of Mulliken atomic charges, another output of quantum chemical calculations, would quantify this charge distribution, assigning partial positive or negative charges to each atom in the molecule. irjweb.com
Illustrative Data Table: Partial Atomic Charges
| Atom/Group | Illustrative Mulliken Charge (a.u.) | Implication |
| Oxygen (Nitro Group) | -0.45 | High electron density, nucleophilic character |
| Nitrogen (Hydrazide) | -0.20 | Electron-rich center |
| Carbonyl Carbon | +0.50 | Electron-deficient, electrophilic character |
| Amine Hydrogens | +0.25 | Positive partial charge, acidic character |
This data is illustrative and represents typical charge distributions in similar functional groups.
DFT calculations can accurately predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters for a proposed structure and comparing them with experimental spectra, the structure of a synthesized compound can be confirmed. Theoretical calculations of vibrational frequencies for related hydrazide compounds have shown good agreement with experimental assignments. nih.gov Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors to the theoretical data. This correlative approach is a powerful method for structural elucidation.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the electronic properties of a single, often static, molecule, molecular modeling and dynamics simulations allow for the exploration of the conformational landscape and the influence of the environment.
Molecules are not rigid structures and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This is achieved by systematically rotating specific dihedral angles and calculating the potential energy at each step, thereby mapping the potential energy surface. For N-acylhydrazones, which are structurally related to this compound, theoretical calculations have been used to determine potential energy curves and understand how substitutions affect conformational preferences. nih.gov Such studies are crucial for understanding how the molecule's shape influences its biological activity and physical properties.
The behavior of a molecule is significantly influenced by its interactions with neighboring molecules and the solvent. Molecular dynamics (MD) simulations can model these interactions over time, providing a dynamic picture of the system. By simulating the molecule in a solvent box (e.g., water), one can study how solvent molecules arrange themselves around the solute and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions. These simulations are vital for understanding solubility, crystal packing, and the interactions of a molecule with a biological target. For instance, Hirshfeld surface analysis, which is derived from crystallographic data but can be complemented by computational models, helps in quantifying intermolecular interactions in the solid state. nih.gov
Reaction Pathway Analysis and Transition State Theory Calculations
Currently, there are no published studies detailing the reaction pathway analysis for this compound. Such an analysis would typically involve the use of quantum chemical methods, like Density Functional Theory (DFT) or ab initio calculations, to map the potential energy surface of reactions involving the compound. This would identify the most likely mechanisms for its formation, isomerization, or decomposition.
Transition State Theory (TST) is a fundamental concept used to understand reaction rates. TST calculations would provide insights into the energetics of the transition states—the highest energy points along a reaction coordinate. Key parameters derived from TST include the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs energy of activation (ΔG‡). These values are crucial for predicting reaction kinetics. However, without specific computational studies on this compound, no data on its transition states or associated activation energies can be provided.
Prediction of Thermochemical Properties and Decomposition Enthalpies
The prediction of thermochemical properties through computational chemistry provides essential data on the stability and energy content of a molecule. High-level theoretical methods are often employed to calculate properties such as the gas-phase enthalpy of formation (ΔfH°(g)), standard entropy (S°), and Gibbs free energy of formation (ΔfG°). While computational studies exist for structurally related compounds like substituted benzoxazolinones and methyl-nitro-benzoic acids, these findings cannot be directly extrapolated to this compound due to the unique structural and electronic effects of the hydrazide functional group combined with the specific substitution pattern on the benzene ring.
Similarly, the decomposition enthalpy, a critical parameter for assessing the thermal stability and energetic nature of a compound, has not been computationally determined for this compound. A theoretical study on its decomposition would involve modeling various potential bond-breaking and rearrangement pathways to identify the lowest energy route. This analysis would yield the enthalpy of decomposition, indicating the amount of energy released during the process. Research on the thermal decomposition of other nitroaromatic compounds is available, but specific values and mechanisms for this compound are absent from the literature.
Information regarding the coordination chemistry of this compound is not available in the public domain based on a comprehensive search of scientific literature databases.
Despite a thorough investigation for research articles, patents, and scholarly content focusing on the chemical compound "this compound" and its role as a ligand in coordination chemistry, no specific studies detailing the design, synthesis, structural characterization, or theoretical analysis of its metal complexes could be located.
General methodologies for the synthesis and characterization of metal complexes with other hydrazide and hydrazone ligands are well-documented. These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with heating. Characterization techniques commonly employed for such complexes include spectroscopic methods (FTIR, UV-Vis, NMR), X-ray diffraction, and magnetic susceptibility measurements to determine the coordination mode, geometry, and electronic properties of the resulting complexes. Theoretical studies, such as Density Functional Theory (DFT) calculations, are also frequently used to complement experimental findings and provide insights into metal-ligand bonding and electronic structure.
However, the application of these methods to this compound has not been reported in the available scientific literature. Consequently, there is no data to populate the requested article sections on:
Coordination Chemistry of 3 Methyl 2 Nitrobenzhydrazide
Theoretical Studies of Metal-Ligand Interactions and Electronic Properties of Complexes
Without any foundational research on the coordination behavior of 3-Methyl-2-nitrobenzhydrazide, it is not possible to generate a scientifically accurate and informative article as per the user's request.
Role of 3 Methyl 2 Nitrobenzhydrazide in Advanced Materials Science
Precursor in the Synthesis of Functional Organic Materials
The molecular architecture of 3-Methyl-2-nitrobenzhydrazide makes it a valuable precursor for a variety of functional organic materials. The hydrazide moiety (-CONHNH2) is a versatile functional group, widely used in organic synthesis for constructing complex heterocyclic compounds. For instance, hydrazides are key starting materials for synthesizing 1,2,4-triazoles and other nitrogen-rich heterocycles, which are integral components in many advanced materials.
Furthermore, benzohydrazides serve as a molecular scaffold for creating stable organic radicals, such as Blatter radicals. These radicals are of particular interest due to their stability in air and moisture, with potential applications in the fields of magnetism and spintronics mdpi.comresearchgate.net. The synthesis involves leveraging the hydrazide structure to build the radical's core framework. The substituents on the phenyl rings, such as the methyl and nitro groups in this compound, can be used to tune the electronic properties and, consequently, the magnetic behavior of the resulting radicals mdpi.comresearchgate.net.
The nitro group (-NO2) also adds significant synthetic utility. It is a strong electron-withdrawing group, which can be crucial for activating the molecule towards certain reactions or for tuning its electronic and optical properties. More importantly, the nitro group can be readily reduced to an amino group (-NH2), providing a reactive site for further functionalization and polymerization, opening pathways to new classes of polymers and dyes.
Supramolecular Chemistry and Engineered Self-Assembly based on Intermolecular Interactions
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. This compound possesses multiple sites capable of engaging in specific intermolecular interactions, making it an excellent candidate for designing self-assembling systems.
The primary interactions driving the self-assembly of this molecule are hydrogen bonding and π-π stacking. The hydrazide group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), facilitating the formation of robust hydrogen-bonded networks mdpi.comresearchgate.net. These interactions can guide the molecules to assemble into well-defined one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures mdpi.com.
The aromatic benzene (B151609) ring is capable of engaging in π-π stacking interactions, where the electron clouds of adjacent rings attract one another. These stacking forces, particularly in combination with hydrogen bonds, play a critical role in the crystal packing and stabilization of the resulting supramolecular structures. In related benzohydrazide (B10538) structures, π-π stacking interactions have been observed to control the formation of columnar arrangements in the solid state mdpi.comresearchgate.net. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group influences the electron density of the aromatic ring, thereby modulating the strength and geometry of these π-π interactions mdpi.com.
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Directs the formation of chains and sheets, providing structural robustness. |
| π-π Stacking | Aromatic Benzene Ring | Contributes to columnar packing and stabilizes the overall assembly. |
| Dipole-Dipole | Nitro Group (-NO2) | Influences molecular orientation and contributes to lattice energy. |
By modifying the substituents on the aromatic ring, it is possible to control the balance of these intermolecular forces, allowing for the engineered self-assembly of materials with desired topologies and properties mdpi.com.
Crystal Engineering and Exploration of Solid-State Forms
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The ability of this compound to form predictable and strong non-covalent bonds makes it a target for crystal engineering studies. The goal is to control the molecular packing in the crystalline state to create different solid-state forms, such as polymorphs or co-crystals, which can exhibit distinct physical properties.
The solid-state structure of molecules like this compound is determined by the complex interplay of hydrogen bonds, π-π stacking, and weaker van der Waals forces mdpi.com. The specific arrangement of molecules in the crystal lattice dictates properties such as melting point, solubility, and optical behavior.
Studies on closely related analogs, such as N′-(4-methyl-2-nitrophenyl)benzohydrazide, provide insight into the likely crystallographic behavior of this compound. For this analog, single-crystal X-ray diffraction revealed a monoclinic crystal system, with a packing structure dominated by π-π stacking that organizes the molecules into one-dimensional centrosymmetric columns mdpi.comresearchgate.net. The presence of the nitro and methyl groups was found to be critical in defining the final supramolecular arrangement mdpi.comresearchgate.net. It is anticipated that this compound would exhibit similarly complex and tunable solid-state behavior.
Below is a table of crystallographic data for the analogous compound N′-(4-methyl-2-nitrophenyl)benzohydrazide, which illustrates the type of detailed structural information obtained in crystal engineering studies.
| Parameter | Value for N′-(4-methyl-2-nitrophenyl)benzohydrazide mdpi.com |
| Chemical Formula | C14H13N3O3 |
| Molecular Weight | 271.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Unit Cell a | 16.3097(4) Å |
| Unit Cell b | 4.89340(10) Å |
| Unit Cell c | 32.4384(6) Å |
| Unit Cell β | 99.862(2)° |
| Unit Cell Volume | 2550.65(10) ų |
By systematically studying how modifications to the molecular structure of this compound affect its crystal packing, researchers can engineer new solid-state forms with precisely controlled architectures and functions for applications in materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-2-nitrobenzhydrazide, and how can reaction yields be optimized?
- Methodology :
- Condensation Reaction : React 3-Methyl-2-nitrobenzoic acid (CAS 5437-38-7) with hydrazine derivatives under reflux in ethanol or methanol. Monitor pH (6–7) to avoid side reactions like over-acylation .
- Optimization : Use a Dean-Stark trap to remove water in toluene, improving yield by shifting equilibrium. Catalyst screening (e.g., p-toluenesulfonic acid) can reduce reaction time .
- Purity Control : Recrystallize from ethanol/water mixtures to remove unreacted nitrobenzoic acid .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Key Techniques :
- FT-IR : Identify N–H stretches (3200–3300 cm⁻¹) and C=O bands (~1650 cm⁻¹). Compare with computational (DFT) vibrational spectra for validation .
- NMR : Use NMR to confirm hydrazide protons (δ 9–10 ppm) and NMR for carbonyl (δ ~170 ppm). Deuterated DMSO is ideal due to poor solubility in CDCl3 .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- PPE : Use nitrile gloves and goggles; avoid inhalation (respiratory irritant) .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent nitro group degradation. Monitor for discoloration, indicating decomposition .
Advanced Research Questions
Q. How do coordination complexes of this compound with transition metals influence their catalytic properties?
- Methodology :
- Synthesis : React with Cu(II)/Ni(II) salts in methanol/water. Isolate complexes via slow evaporation .
- Characterization : Use cyclic voltammetry to study redox activity (e.g., Cu²⁺/Cu⁺ transitions). EPR spectroscopy clarifies metal-ligand bonding .
- Catalytic Testing : Evaluate oxidation of alcohols (e.g., benzyl alcohol to benzaldehyde) using TBHP as oxidant. Compare turnover frequencies (TOF) with ligand-free systems .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Analytical Framework :
- Dose-Response Analysis : Test across concentrations (1–100 µM) to identify non-linear effects (e.g., cytotoxicity vs. therapeutic activity) .
- Structural Variants : Compare nitro positional isomers (e.g., 2-nitro vs. 4-nitro) to isolate electronic effects on bioactivity .
- Meta-Analysis : Cross-reference studies using standardized assays (e.g., MTT for cytotoxicity) to minimize protocol-driven discrepancies .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Computational Tools :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against enzyme targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Validate with MD simulations (>100 ns) .
- Reaction Pathway Modeling : Use Gaussian or ORCA to map energy barriers for proposed mechanisms (e.g., nitro reduction pathways) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
